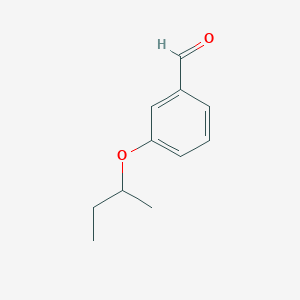

3-Sec-butoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAJWUUHHMPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655684 | |

| Record name | 3-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-09-3 | |

| Record name | 3-(1-Methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Sec-butoxybenzaldehyde CAS number

An In-depth Technical Guide to 3-sec-Butoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development, organic synthesis, and the fragrance industry. This document delves into its core properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in established chemical principles.

This compound (CAS Number: 915924-09-3 ) is an aromatic compound characterized by a benzaldehyde ring substituted at the meta-position with a sec-butoxy group.[1][2] This specific isomeric structure, where the butyl group is attached via its secondary carbon, imparts unique steric and electronic properties that make it a valuable intermediate in synthetic chemistry.

The presence of both a reactive aldehyde and a moderately bulky ether linkage allows for a wide range of chemical transformations. Its utility is primarily seen in its role as a building block for more complex molecules, particularly in the synthesis of novel pharmaceutical compounds and agrochemicals.[3] Furthermore, its aromatic nature and pleasant aroma contribute to its application in the formulation of fragrances and specialty chemicals.[3] This guide serves to consolidate the available technical data and provide a logical framework for its application in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 915924-09-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][1] |

| Molecular Weight | 178.20 g/mol | [1] |

| Appearance | Liquid | [3][2] |

| Purity | ≥ 95% (as determined by NMR) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| IUPAC Name | 3-(butan-2-yloxy)benzaldehyde | Inferred from structure |

| SMILES | CCC(C)Oc1cccc(C=O)c1 | Inferred from structure |

| InChI | InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-6-10(8-12)11/h5-9H,3-4H2,1-2H3 | Inferred from structure |

These properties indicate a stable, yet reactive, liquid compound that requires controlled storage conditions to maintain its purity and integrity.

Synthesis Pathway: Williamson Ether Synthesis

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction is favored for its reliability and high yields when appropriate substrates and conditions are chosen.

Causality of Experimental Design: The synthesis involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of a sec-butyl halide.

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide but is not so caustic as to promote side reactions with the aldehyde functionality.

-

Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is selected to dissolve the ionic intermediates (the phenoxide salt) and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

-

Choice of Halide: 2-Bromobutane is a suitable electrophile. Bromide is a good leaving group, ensuring a favorable reaction rate.

-

Temperature Control: The reaction is heated to increase the rate of reaction. However, excessive heat is avoided to prevent potential side reactions or decomposition.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to the flask until the solids are suspended.

-

Reagent Addition: Add 2-bromobutane (1.2 eq) to the mixture dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate, primarily because its aldehyde group is a gateway to numerous chemical transformations.[3]

-

Pharmaceutical Synthesis: The compound serves as a precursor for pharmacologically active molecules.[3] The aldehyde can be converted into amines, alcohols, carboxylic acids, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build the carbon skeleton of target drug candidates. The sec-butoxy group can modulate the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.

-

Fragrance and Flavor Industry: Aromatic aldehydes are well-known for their pleasant aromas. This compound is used as an ingredient in perfumes and other scented products.[3] It may also find application as a flavoring agent in the food industry.[3]

-

Agrochemicals and Specialty Chemicals: Similar to its role in pharmaceuticals, it is an intermediate in the synthesis of pesticides and herbicides.[3] It is also employed in the formulation of specialty polymers.[3]

Example Experimental Workflow: Knoevenagel Condensation

To illustrate its utility, a general protocol for a Knoevenagel condensation—a common reaction for aldehydes—is described. This reaction forms a new carbon-carbon double bond.

Protocol:

-

Setup: In a suitable flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol.

-

Catalyst: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor via TLC.

-

Isolation: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Knoevenagel Condensation Workflow Diagramdot

Sources

An In-depth Technical Guide to 3-(Butan-2-yloxy)benzaldehyde

This technical guide provides a comprehensive overview of 3-(butan-2-yloxy)benzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug development, agrochemical synthesis, and specialty chemicals. This document delves into its chemical identity, proposed synthesis, expected spectroscopic characteristics, and potential reactivity, offering field-proven insights into its properties and applications.

Chemical Identity and Nomenclature

Systematic nomenclature is the foundation of chemical communication. The compound commonly referred to as 3-sec-butoxybenzaldehyde is more precisely named under the International Union of Pure and Applied Chemistry (IUPAC) system to avoid ambiguity, particularly concerning the isomeric nature of the butoxy group.

IUPAC Name and Rationale

The correct IUPAC name for this compound is 3-(butan-2-yloxy)benzaldehyde . This name is derived from the following analysis:

-

Parent Structure: The principal functional group is the aldehyde (-CHO) attached to a benzene ring, making it a benzaldehyde derivative.

-

Substituent: An ether linkage is present at the meta-position (carbon 3) of the benzene ring.

-

Alkoxy Group: The ether substituent is a four-carbon chain attached via the second carbon, which is systematically named "butan-2-yloxy". The term "sec-butoxy" is a common name but "butan-2-yloxy" is the preferred IUPAC term.

The numbering of the benzene ring begins at the carbon bearing the aldehyde group as the highest priority functional group.

Chemical Structure

The structure of 3-(butan-2-yloxy)benzaldehyde consists of a benzaldehyde core with a butan-2-yloxy group at the C3 position. Due to the chiral center at the second carbon of the butoxy group, this compound exists as a racemic mixture of (R) and (S) enantiomers.

Table 1: Chemical Identifiers for 3-(Butan-2-yloxy)benzaldehyde

| Identifier | Value | Source |

| Common Name | This compound | N/A |

| IUPAC Name | 3-(Butan-2-yloxy)benzaldehyde | IUPAC Nomenclature |

| CAS Number | 915924-09-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of 3-(butan-2-yloxy)benzaldehyde.

Figure 2: Proposed synthesis of 3-(butan-2-yloxy)benzaldehyde via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed)

-

Deprotonation of 3-Hydroxybenzaldehyde: To a solution of 3-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add an excess of a mild base like potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide in situ.

-

Nucleophilic Attack: To the resulting mixture, add 2-bromobutane. The reaction mixture is then heated to facilitate the Sₙ2 reaction, where the phenoxide attacks the secondary carbon of 2-bromobutane, displacing the bromide ion.

-

Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3-(butan-2-yloxy)benzaldehyde.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 3-(butan-2-yloxy)benzaldehyde is not widely published. However, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be made based on the analysis of its structural components and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the butan-2-yloxy group.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Butan-2-yloxy)benzaldehyde

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehydic H | ~9.9 | Singlet (s) | 1H | Deshielded proton of the aldehyde group. |

| Aromatic H | ~7.1 - 7.5 | Multiplet (m) | 4H | Protons on the benzene ring, with varied shielding due to the meta-substituents. |

| O-CH | ~4.4 - 4.6 | Sextet | 1H | Methine proton of the butoxy group, adjacent to the oxygen and a methylene group. |

| O-CH-CH₂ | ~1.6 - 1.8 | Multiplet (m) | 2H | Methylene protons of the butoxy group. |

| CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | 3H | Terminal methyl protons of the ethyl part of the butoxy group. |

| O-CH-CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H | Methyl protons adjacent to the methine carbon of the butoxy group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Butan-2-yloxy)benzaldehyde

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~192 | Carbonyl carbon of the aldehyde group. |

| Aromatic C-O | ~158 | Aromatic carbon directly attached to the ether oxygen. |

| Aromatic C-CHO | ~137 | Aromatic carbon directly attached to the aldehyde group. |

| Aromatic C-H | ~112 - 130 | Aromatic carbons bearing hydrogen atoms. |

| O-CH | ~75 | Methine carbon of the butoxy group. |

| O-CH-CH₂ | ~29 | Methylene carbon of the butoxy group. |

| CH₂-CH₃ | ~10 | Terminal methyl carbon of the ethyl part of the butoxy group. |

| O-CH-CH₃ | ~19 | Methyl carbon adjacent to the methine carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.

Table 4: Predicted IR Absorption Frequencies for 3-(Butan-2-yloxy)benzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| C-H (aldehyde) | ~2820 and ~2720 | Medium | Stretch |

| C=O (aldehyde) | ~1700 | Strong | Stretch |

| C=C (aromatic) | ~1600 and ~1475 | Medium | Stretch |

| C-O (ether) | ~1250 and ~1050 | Strong | Stretch |

| C-H (aromatic) | ~3030 | Medium | Stretch |

| C-H (aliphatic) | ~2960 - 2850 | Medium-Strong | Stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 121: Loss of the butoxy group (•OC₄H₉) to form the benzoyl cation.

-

m/z = 149: Loss of an ethyl radical (•C₂H₅) from the butoxy group.

-

m/z = 57: The sec-butyl cation (C₄H₉⁺).

-

Reactivity and Applications

3-(Butan-2-yloxy)benzaldehyde is a versatile intermediate in organic synthesis, with its reactivity primarily governed by the aldehyde and the substituted benzene ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding 3-(butan-2-yloxy)benzoic acid.

-

Reduction: Can be reduced to 3-(butan-2-yloxy)benzyl alcohol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

-

Aldol and Related Condensations: Can act as an electrophile in reactions with enolates.

Reactivity of the Aromatic Ring

The butan-2-yloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the meta-position of the aldehyde group, which is a deactivating group, will influence the regioselectivity of further substitutions on the aromatic ring.

Potential Applications

Given its structure, 3-(butan-2-yloxy)benzaldehyde is a valuable building block in several areas:

-

Pharmaceuticals: Substituted benzaldehydes are precursors to a wide range of biologically active molecules. [2]* Agrochemicals: The benzaldehyde moiety is found in various pesticides and herbicides.

-

Fragrances and Flavors: The structural similarity to other aromatic aldehydes suggests potential use in the fragrance industry. [1]

Safety and Handling

Substituted benzaldehydes should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They are generally considered to be irritants.

Conclusion

3-(Butan-2-yloxy)benzaldehyde is a valuable, albeit not extensively documented, chemical intermediate. This guide has provided a comprehensive overview of its identity, a plausible and robust synthetic route, and a detailed prediction of its spectroscopic characteristics based on established chemical principles. The insights into its reactivity and potential applications are intended to support researchers and drug development professionals in leveraging this compound for their synthetic and research endeavors.

References

-

PubChem. 3-Butoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Compatibility of 3-Sec-butoxybenzaldehyde

Executive Summary & Compound Profile

3-Sec-butoxybenzaldehyde (CAS: 915924-09-3) is a lipophilic aromatic aldehyde predominantly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike many solid benzaldehyde derivatives, this compound typically exists as a viscous liquid at room temperature. Consequently, "solubility" in the context of this compound refers primarily to miscibility with organic solvents and partitioning behavior in biphasic systems, rather than solid-liquid saturation equilibrium.

Understanding its solvent compatibility is critical for:

-

Reaction Engineering: Selecting solvents that ensure homogeneity during nucleophilic additions or condensations.

-

Workup & Purification: Designing liquid-liquid extraction (LLE) protocols to maximize recovery and remove impurities.

-

Process Safety: Avoiding phase separation issues in continuous flow reactors.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Solubility |

| Physical State | Liquid (at 25°C) | Focus shifts from saturation to miscibility. |

| Molecular Weight | 178.23 g/mol | Moderate size; kinetics governed by viscosity/diffusion. |

| LogP (Predicted) | ~3.15 | Highly lipophilic; prefers non-polar/organic phases. |

| H-Bond Donors | 0 | Aprotic; poor solubility in water. |

| H-Bond Acceptors | 2 (Carbonyl, Ether) | Good solubility in alcohols and chlorinated solvents. |

Theoretical Framework: Thermodynamics of Miscibility

For a liquid solute like this compound, miscibility is governed by the Gibbs Energy of Mixing (

Since mixing two liquids generally increases entropy (

Where:

- : Dispersion forces (London)

- : Polar forces (Dipole-dipole)

- : Hydrogen bonding forces

Expert Insight: The sec-butoxy group introduces significant steric bulk and hydrophobicity compared to a simple methoxy group. This lowers the

Solvent Compatibility Matrix

The following matrix categorizes solvents based on predicted miscibility and operational utility for this compound.

Table 1: Predicted Solvent Miscibility & Application Profile

| Solvent Class | Representative Solvents | Miscibility Status | Operational Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent. Primary choice for extraction due to high solubility and density difference with water. |

| Aromatic | Toluene, Xylene | Fully Miscible | High. Ideal for high-temperature reactions (Dean-Stark) to drive condensations. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Fully Miscible | High. Green alternative to DCM for extractions; good for chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Fully Miscible | Moderate. Good for reactions (e.g., reduction), but poor for extraction (miscible with water). |

| Ethers | THF, MTBE, Diethyl Ether | Fully Miscible | High. MTBE is preferred for industrial extractions (doesn't form peroxides easily). |

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible | Variable. Miscible at RT, but may phase separate at very low temperatures (useful for crystallization of impurities). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Specific. Used for nucleophilic substitutions; difficult to remove during workup. |

| Aqueous | Water, Brine | Immiscible | Phase Separation. The compound will form an oil layer. Solubility in water is <0.1 g/L. |

Experimental Protocols

Protocol A: Determination of Critical Solution Temperature (Cloud Point)

Use this protocol if you suspect phase separation in binary solvent mixtures (e.g., Ethanol/Water).

Objective: Determine the operational window where the aldehyde remains a single phase in a mixed solvent system.

Materials: this compound, Solvent A (e.g., Ethanol), Solvent B (e.g., Water), Laser Turbidity Meter (or visual inspection).

Workflow:

-

Preparation: Prepare a 10% w/v solution of the aldehyde in Solvent A.

-

Titration: Place 10 mL of the solution in a jacketed vessel at 25°C.

-

Addition: Slowly add Solvent B (antisolvent) in 0.5 mL increments under vigorous stirring.

-

Detection: Monitor transmittance. The point where transmittance drops <90% (onset of turbidity) is the Cloud Point .

-

Mapping: Repeat at 10°C, 40°C, and 60°C to construct a phase diagram.

Protocol B: Partition Coefficient ( ) Measurement

Essential for optimizing extraction efficiency.

Objective: Quantify the distribution of this compound between an organic solvent and water.

-

Equilibration: In a separatory funnel, combine 50 mL of organic solvent (e.g., Ethyl Acetate) containing 1.0 g of aldehyde and 50 mL of deionized water.

-

Agitation: Shake vigorously for 5 minutes. Allow phases to separate for 30 minutes.

-

Sampling: Carefully remove 1 mL from the organic layer (

) and 1 mL from the aqueous layer ( -

Quantification: Analyze both samples via HPLC (UV detection at 254 nm).

-

Calculation:

Target: A

Process Engineering & Visualization

Solvent Selection Logic for Synthesis vs. Extraction

The following diagram illustrates the decision logic for selecting the optimal solvent based on the process stage.

Figure 1: Decision tree for selecting solvents for this compound processing.

Purification Strategy: Liquid-Liquid Extraction

Since the compound is a liquid, crystallization is rarely the primary purification method. Instead, Liquid-Liquid Extraction (LLE) followed by distillation is standard.

Figure 2: Purification workflow emphasizing the solubility differential between the lipophilic aldehyde and polar impurities.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 915924-09-3, this compound. Retrieved from [Link][1]

-

Wang, Z., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data. (Cited for comparative solubility behavior of alkoxybenzaldehydes). Retrieved from [Link]

- Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. (Authoritative text on liquid-liquid equilibrium thermodynamics).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter methodology).

Sources

Strategic Sourcing and Quality Validation of 3-Sec-Butoxybenzaldehyde

An in-depth technical guide on the strategic sourcing, quality validation, and synthetic utility of 3-Sec-butoxybenzaldehyde.

Technical Whitepaper | Version 2.0 [1][2][3]

Executive Summary

In the high-stakes environment of pharmaceutical development, the integrity of early-stage building blocks dictates the reproducibility of downstream Structure-Activity Relationship (SAR) data.[1][2][3] This compound (CAS 915924-09-3) is a critical aromatic intermediate used to introduce lipophilic, sterically hindered alkoxy motifs into drug scaffolds.[1][2][3] Unlike its n-butoxy or tert-butoxy analogs, the sec-butoxy group introduces a chiral center (in the racemic mixture) and specific steric bulk that can modulate metabolic stability and receptor binding affinity.[1][2][3]

This guide provides a self-validating framework for sourcing this compound, moving beyond simple vendor lists to establish a rigorous Quality Assurance (QA) protocol. We analyze the synthesis-driven impurity profile and define a "Go/No-Go" analytical workflow for researchers.

Part 1: Technical Profile & Physicochemical Specifications[1][2][3]

Before engaging suppliers, the material must be defined by rigid physicochemical parameters to ensure batch-to-batch consistency.[1][2][3]

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | Also: 3-(1-methylpropoxy)benzaldehyde |

| CAS Number | 915924-09-3 | Critical: Do not confuse with 4-isomer (5736-88-9) or n-isomer (30609-20-2).[1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | MW: 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Oxidation leads to darker yellow/orange (benzoic acid formation).[1][2][3] |

| Boiling Point | ~285 °C (predicted) | High boiler; vacuum distillation required for purification.[1][2][3] |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Immiscible in water.[1][2][3] |

| Flash Point | >110 °C | Combustible liquid (Class IIIB).[1][2][3] |

| Key Functionality | Electrophilic Aldehyde; Lipophilic Ether | Aldehyde is prone to air oxidation; store under Argon/Nitrogen.[1][2][3] |

Part 2: The Sourcing Landscape[1][2][3]

The supply chain for this compound is bifurcated into Catalog Providers (for HTS/Lead Gen) and Process Suppliers (for Scale-up).[1][2][3]

Tier 1: Validated Catalog Suppliers (mg to g scale)

Best for: Medicinal Chemistry, Hit-to-Lead, Library Synthesis. These vendors typically hold stock or have rapid synthesis capabilities.[1][2][3]

-

Chem-Impex International: Known for high-purity building blocks with reliable NMR data.[1][2][3]

-

Santa Cruz Biotechnology (SCBT): Focuses on biochemical reagents; good for reference standards.[1][2][3]

-

ChemBridge (Hit2Lead): Excellent for acquiring diverse analogs for SAR expansion.[1][2][3]

Tier 2: Process & Custom Synthesis (kg scale)

Best for: GLP Tox Studies, Pilot Plant Campaigns.[1][2][3]

-

Combi-Blocks: Often bridges the gap between catalog and bulk with competitive pricing on multi-gram lots.[1][2][3]

-

Boutique CROs: For GMP requirements, sourcing from specialized CROs in India or China (e.g., Pharmablock) is common, but requires the rigorous audit protocol detailed below.[1][2][3]

Part 3: Quality Assurance & Impurity Profiling[1][2][3]

Trusting a Certificate of Analysis (COA) without verification is a methodological failure.[1][2][3] The quality of this compound is defined by its synthetic origin.

The Synthesis-Impurity Logic

The dominant industrial route involves the Williamson Ether Synthesis : O-alkylation of 3-hydroxybenzaldehyde with 2-bromobutane (or 2-chlorobutane) using a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).[1][2][3]

Critical Impurities to Monitor:

-

3-Hydroxybenzaldehyde (Starting Material): Due to incomplete alkylation.[1][2][3] Impact: Phenolic hydroxyls are potent nucleophiles that will interfere with downstream coupling.[1][2][3]

-

3-Sec-butoxybenzoic Acid: Result of air oxidation of the aldehyde.[1][2][3] Impact: Alters stoichiometry in reductive aminations; deactivates organometallic reagents.[1][2][3]

-

Isomeric Impurities: Traces of n-butoxy derivatives if the alkyl halide feedstock was impure.[1][2][3]

Diagram 1: Synthesis-Driven Impurity Logic

This diagram visualizes the chemical causality between the synthesis route and the potential contaminants.[1][2][3]

Caption: Logical flow of synthesis-derived impurities. Red nodes indicate critical quality threats requiring analytical detection.

Part 4: The "Self-Validating" QC Protocol

Objective: Validate vendor material purity >95% and aldehyde functionality before committing to library synthesis.

Protocol A: Analytical Verification

-

¹H NMR (CDCl₃):

-

HPLC-UV/MS:

Protocol B: Functional Validation (Reductive Amination Test)

If the material passes NMR/HPLC, perform this "stress test" to confirm the aldehyde is active and not deactivated by hydrates or bisulfite adducts.[1][2][3]

Materials:

-

DCM (Solvent)

Step-by-Step:

-

Dissolve 50 mg of aldehyde in 2 mL dry DCM.

-

Add Benzylamine (1.1 eq) and stir for 30 mins (Imine formation).

-

Add NaBH(OAc)₃ (1.5 eq) and stir at Room Temp for 2 hours.

-

Success Criteria: LCMS must show >90% conversion to the secondary amine (M+H = ~270).[1][2][3] If conversion is low, the aldehyde titer is incorrect (likely due to acid contamination).[1][2][3]

Part 5: Supply Chain Risk Management[1][2][3]

For drug development campaigns, supply chain resilience is as critical as chemical purity.[1][2][3]

Diagram 2: Strategic Sourcing Decision Tree

This workflow guides the decision-making process for sourcing based on project stage and risk tolerance.[1][2][3]

Caption: Decision matrix for sourcing and validating this compound, ensuring material quality before experimental use.

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 43183301, this compound. Retrieved from [Link]

-

Kumar, K., et al. (2008).[1][2][3][4] Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry. (Contextual reference for alkoxybenzaldehyde handling). Retrieved from [Link]

Sources

The Synthetic Versatility of 3-sec-Butoxybenzaldehyde: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of the applications of 3-sec-butoxybenzaldehyde in organic synthesis. While specific, documented examples remain somewhat specialized, this guide extrapolates from the well-established reactivity of substituted benzaldehydes to present a comprehensive overview of its potential as a valuable intermediate for researchers, medicinal chemists, and professionals in drug development. By examining core reactions such as the Wittig reaction, Aldol condensation, and Grignard reactions, we will elucidate the synthetic pathways that this versatile building block can unlock. This document serves as a practical resource, offering not only theoretical insights but also detailed, field-proven protocols and mechanistic considerations to empower chemists in their synthetic endeavors.

Introduction: Unveiling the Potential of this compound

This compound is an aromatic aldehyde characterized by a sec-butoxy group at the meta-position of the benzene ring. This substitution pattern imparts a unique combination of steric and electronic properties that can be strategically exploited in multi-step organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the sec-butoxy group can influence reaction kinetics, regioselectivity, and the physicochemical properties of the resulting products.

This guide will delve into the practical applications of this compound, focusing on its role as a key intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical, agrochemical, and fine chemical industries.[1][2] We will explore its utility in fundamental carbon-carbon bond-forming reactions and discuss the mechanistic nuances introduced by the meta-alkoxy substituent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. Below is a summary of the key properties of this compound and its isomers for comparative analysis.

Table 1: Physicochemical Properties of Butoxybenzaldehyde Isomers

| Property | This compound | 3-n-Butoxybenzaldehyde | 3-tert-Butoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂[3] | C₁₁H₁₄O₂[4] |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol [3] | 178.23 g/mol [4] |

| CAS Number | 915924-09-3 | 30609-20-2[3] | 64859-36-5[4] |

| Appearance | Liquid | - | - |

| Purity | ≥ 95% (NMR) | - | - |

| Storage Conditions | 0-8°C | - | - |

Spectroscopic Data:

While a comprehensive, publicly available dataset for this compound is limited, we can predict its characteristic spectral features based on the functional groups present and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.0 ppm. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The sec-butoxy group will exhibit a multiplet for the methine proton and distinct signals for the diastereotopic methyl and ethyl protons.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal, typically in the range of δ 190-195 ppm. The aromatic carbons will resonate between δ 110-160 ppm. The carbons of the sec-butoxy group will appear in the upfield region of the spectrum.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic ring will be observed around 2850, 2750, and 3000-3100 cm⁻¹, respectively. The C-O stretching of the ether linkage will likely appear in the 1200-1275 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 178. Fragmentation patterns would likely involve the loss of the sec-butyl group and the formyl group.

Core Applications in Carbon-Carbon Bond Formation

The aldehyde functionality of this compound is a gateway to a multitude of carbon-carbon bond-forming reactions, which are the cornerstone of modern organic synthesis.

The Wittig Reaction: Synthesis of Stilbene and Diene Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] this compound can react with a variety of phosphorus ylides to generate stilbene and diene derivatives, which are important structural motifs in many biologically active compounds.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition of the ylide to the aldehyde, forming a transient oxaphosphetane intermediate. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. The sec-butoxy group at the meta position is not expected to exert a strong directing effect on the stereochemistry but may influence the overall reaction rate due to its steric bulk.

Representative Protocol: Synthesis of a 3-sec-Butoxystilbene Derivative

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Add a strong base such as n-butyllithium (1.05 eq.) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which a color change to deep red or orange indicates ylide formation.

-

Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Aldol Condensation: Access to Chalcones and α,β-Unsaturated Ketones

The Aldol condensation is a fundamental reaction for the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated systems. The Claisen-Schmidt condensation, a variation of the Aldol reaction, involves the reaction of an aldehyde with a ketone in the presence of a base and is particularly useful for the synthesis of chalcones.

Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product can then undergo base-catalyzed dehydration to form the conjugated chalcone. The electronic nature of the substituents on the benzaldehyde can influence the rate of the initial nucleophilic attack. The electron-donating nature of the alkoxy group may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Representative Protocol: Synthesis of a 3-sec-Butoxychalcone

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an appropriate acetophenone derivative (1.0 eq.) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq.).

-

Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure chalcone.

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a versatile method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] The reaction of this compound with various Grignard reagents provides a straightforward route to a diverse range of secondary alcohols, which are valuable chiral building blocks and intermediates in medicinal chemistry.

Mechanistic Insight: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol. The steric hindrance from the sec-butoxy group is minimal at the meta position and is unlikely to significantly impede the approach of the Grignard reagent.

Representative Protocol: Synthesis of a Secondary Alcohol from this compound

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Aldehyde Addition: After the magnesium has been consumed, cool the Grignard reagent to 0°C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise via the dropping funnel.

-

Reaction and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude alcohol by column chromatography or distillation.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples are not widely published, the synthetic transformations described above highlight the potential of this compound as a building block for more complex, biologically active molecules. The resulting stilbenes, chalcones, and secondary alcohols can serve as key intermediates in the synthesis of a variety of compounds, including:

-

Anticancer agents: Many stilbene and chalcone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways.[4]

-

Anti-inflammatory drugs: The chalcone scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimalarial agents: Certain aromatic derivatives have shown promise as antimalarial compounds.[4]

-

Agrochemicals: The pyrethroid class of insecticides often incorporates substituted benzaldehyde moieties.[7]

The sec-butoxy group can modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design and development.

Safety and Handling

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its aldehyde functionality provides a reactive handle for a wide range of transformations, including the Wittig reaction, Aldol condensation, and Grignard reaction, enabling the synthesis of diverse molecular architectures such as stilbenes, chalcones, and secondary alcohols. The presence of the sec-butoxy group offers a means to fine-tune the physicochemical properties of the target molecules, making it a useful intermediate for the development of new pharmaceuticals and agrochemicals. This guide has provided a framework for understanding and utilizing the synthetic potential of this compound, empowering researchers to explore its applications in their own synthetic endeavors.

References

-

SATHEE. (n.d.). Aldol Condensation. Retrieved February 2, 2026, from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Tert-butoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved February 2, 2026, from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 2, 2026, from [Link]

-

University of Missouri - Kansas City. (n.d.). Experiment 9: Aldol Reaction. Retrieved February 2, 2026, from [Link]

-

PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

-

PubChem. (n.d.). 3-Butoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.

-

YouTube. (2011). Aldol Condensation Mechanism - Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Zhongding Chemical. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved February 2, 2026, from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved February 2, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved February 2, 2026, from [Link]

-

Beyond Benign. (n.d.). Aldol Condensation. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved February 2, 2026, from [Link]

-

Google Patents. (n.d.). US 11944612 B2. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

-

YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

State Key Laboratory of Molecular Reaction Dynamics. (2024). Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. Retrieved February 2, 2026, from [Link]

-

PMC. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved February 2, 2026, from [Link]

-

PMC. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved February 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Butoxybenzaldehyde | C11H14O2 | CID 2757202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Tert-butoxybenzaldehyde | C11H14O2 | CID 15712224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

Technical Guide: 3-Sec-Butoxybenzaldehyde in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Utility

3-Sec-butoxybenzaldehyde (CAS: 915924-09-3) is a specialized organo-oxygen intermediate that serves as a critical lipophilic scaffold in modern medicinal chemistry. Unlike its n-butoxy or tert-butoxy analogs, the sec-butoxy moiety offers a unique balance of steric bulk and metabolic stability, making it a "privileged substituent" in the optimization of antimycobacterial agents , EP2 receptor agonists , and protease inhibitors .

Chemical Profile

| Property | Specification |

| CAS Number | 915924-09-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| LogP (Predicted) | ~3.15 |

| Boiling Point | 270–275°C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, MeOH; Insoluble in water |

Strategic Value in Drug Design

-

Lipophilicity Modulation: The sec-butyl group increases lipophilicity (LogP > 3) facilitating blood-brain barrier (BBB) penetration and cell membrane permeability, essential for intracellular targets like Mycobacterium tuberculosis enzymes.

-

Metabolic Stability: The branched sec-butyl ether is more resistant to

-oxidation than linear n-butyl chains, prolonging half-life ( -

Scaffold Versatility: It acts as a direct precursor for 3-sec-butoxybenzylamines (via reductive amination) and functionalized isocoumarins , both of which are bioactive pharmacophores.

Part 2: Key Pharmaceutical Applications

Antimycobacterial Agents (Tuberculosis & NTM)

Recent structure-activity relationship (SAR) studies have identified N-alkoxyphenyl derivatives as potent inhibitors of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1] The inclusion of a 3-sec-butoxy tail significantly enhances activity against M. kansasii and M. smegmatis by optimizing hydrophobic interactions within the bacterial enzyme active site.

-

Target: Bacterial enzymatic systems (specific targets vary by series).

-

Role of Intermediate: The aldehyde is converted to the corresponding benzylamine or used to install the 3-sec-butoxybenzyl moiety, which anchors the molecule in hydrophobic pockets.

EP2 Receptor Agonists (Glaucoma & Respiratory)

In the development of pyridylaminoacetic acid derivatives for treating glaucoma and asthma (COPD), the 3-sec-butoxyphenyl moiety is a critical determinant of EP2 receptor selectivity.

-

Mechanism: The lipophilic tail fits into the EP2 receptor's orthosteric site, triggering G-protein coupled signaling that lowers intraocular pressure or induces bronchodilation.

-

Synthesis Route: Reductive alkylation of amino-pyridines using this compound.

Part 3: Synthetic Protocols & Methodologies

Protocol A: Reductive Amination (Synthesis of Bioactive Benzylamines)

This is the industry-standard method for incorporating the 3-sec-butoxybenzyl motif into amine-bearing pharmacophores.

Reaction Scheme:

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under

atmosphere, dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration). -

Activation: Add This compound (1.1 equiv) and Glacial Acetic Acid (1.5 equiv). Stir at room temperature for 30–60 minutes to form the imine intermediate (monitor by TLC/LCMS).

-

Expert Insight: The addition of acetic acid catalyzes imine formation. If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

-

Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde to the alcohol before it reacts with the amine, preventing side-product formation.

-

-

Quench & Workup: Stir at room temperature for 4–12 hours. Quench with saturated aqueous

. Extract with DCM ( -

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 2-Substituted Benzimidazoles

Used for generating kinase inhibitor scaffolds.

Step-by-Step Procedure:

-

Condensation: Dissolve o-phenylenediamine (1.0 equiv) and This compound (1.0 equiv) in Ethanol or DMF.

-

Oxidative Cyclization: Add Sodium Metabisulfite (

) (1.2 equiv) or use open-air reflux if using a catalyst like -

Isolation: Cool to RT. Pour into crushed ice/water. The precipitate (benzimidazole) is filtered and recrystallized from EtOH/Water.

Part 4: Process Chemistry & Visualization

Workflow Visualization: Reductive Amination Pathway

The following diagram illustrates the critical decision points and mechanistic flow for synthesizing benzylamine libraries using this compound.

Caption: Mechanistic workflow for the reductive amination of this compound, highlighting the in-situ imine reduction strategy.

Experimental Logic & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Imine formation incomplete before reduction. | Increase pre-stir time (step 2) or add molecular sieves (4Å) to remove water. |

| Alcohol Impurity | Direct reduction of aldehyde. | Ensure STAB is used, not NaBH₄. Add aldehyde slowly to the amine solution. |

| Ether Cleavage | Acid sensitivity of sec-butyl ether. | Avoid strong Lewis acids (e.g., |

Part 5: References

-

Antimycobacterial Activity of Alkoxyphenyl Derivatives:

-

EP2 Receptor Agonists Patent:

-

Source: US Patent 8,648,097, "Pyridylaminoacetic acid compound."

-

Context: Describes the synthesis of respiratory drugs containing the 3-sec-butoxyphenyl moiety via reductive alkylation.

-

-

Chlamydial Protease Inhibitors:

-

Reductive Amination Methodology:

-

Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996, 61, 3849-3862.

-

Context: The foundational protocol for the described synthetic method.

-

Sources

- 1. N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Tert-butoxybenzaldehyde | C11H14O2 | CID 15712224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2023101595A1 - Sortilin inhibitors - Google Patents [patents.google.com]

- 4. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0077114A1 - Perfluorochemicals, process for preparing the same and their use as blood substitutes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060094767A1 - 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles - Google Patents [patents.google.com]

theoretical properties of 3-Sec-butoxybenzaldehyde

Executive Summary

3-Sec-butoxybenzaldehyde (CAS: 915924-09-3) represents a specialized class of meta-substituted aromatic aldehydes utilized primarily as a lipophilic building block in medicinal chemistry and agrochemical synthesis.[1] Unlike its linear analog (4-n-butoxybenzaldehyde), the sec-butoxy moiety introduces a chiral center adjacent to the ether oxygen, significantly altering the compound’s steric profile and metabolic stability.

This guide analyzes the theoretical physicochemical properties, synthetic pathways, and reactivity profiles of this compound. It serves as a foundational reference for researchers designing structure-activity relationship (SAR) studies where steric bulk and lipophilicity are critical variables.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene core substituted at the 1-position with a formyl group (-CHO) and at the 3-position (meta) with a sec-butoxy group (-OCH(CH₃)C₂H₅).[2]

-

Chirality: The sec-butyl group contains a stereocenter at the C2 position of the butyl chain. Commercial preparations are typically racemic (RS), comprising an equimolar mixture of enantiomers.

-

Steric Bulk: The branching at the

-carbon of the ether linkage increases steric hindrance compared to n-butoxy analogs, potentially retarding metabolic dealkylation by cytochrome P450 enzymes.

Electronic Distribution (Hammett & Resonance)

-

Aldehyde (C-1): Acts as a strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M), deactivating the ring.

-

Sec-Butoxy (C-3): Acts as an Electron Donating Group (EDG) primarily through resonance (+M).

-

Meta-Relationship: In the meta position, the resonance donation of the oxygen lone pair does not directly conjugate with the aldehyde carbonyl. However, it increases electron density at the C-2, C-4, and C-6 positions.

-

Result: The C-6 position (ortho to both groups) is sterically crowded but electronically activated. The C-4 position is the most favorable site for Electrophilic Aromatic Substitution (EAS).

-

Physicochemical Profiling (Theoretical)

The following data is derived from computational models (ACD/Labs, EPISuite) and comparative analysis of structural analogs.

| Property | Value (Predicted/Theoretical) | Significance |

| Molecular Formula | C₁₁H₁₄O₂ | Precursor validation |

| Molecular Weight | 178.23 g/mol | Fragment-based drug design |

| LogP (Octanol/Water) | 3.15 ± 0.3 | High lipophilicity; likely BBB permeable |

| Boiling Point | ~275–285°C (at 760 mmHg) | High thermal stability |

| Flash Point | ~115°C | Safety handling requirement |

| Density | 1.03 ± 0.05 g/cm³ | Liquid handling calibration |

| H-Bond Acceptors | 2 (Aldehyde O, Ether O) | Receptor binding potential |

| Rotatable Bonds | 4 | Conformational flexibility |

Synthetic Utility & Protocols

The synthesis of this compound is classically achieved via Williamson Ether Synthesis . This route is preferred for its scalability and mild conditions.

Protocol: Williamson Ether Alkylation

Rationale: Direct alkylation of 3-hydroxybenzaldehyde is favored over formylation of 3-sec-butoxybenzene to avoid isomer mixtures.

Reagents:

-

Substrate: 3-Hydroxybenzaldehyde (1.0 eq)

-

Alkylating Agent: 2-Bromobutane (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous

-

Solvent: DMF (Dimethylformamide) or Acetonitrile

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein activation

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 3-hydroxybenzaldehyde and anhydrous DMF under N₂ atmosphere. Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide anion.

-

Addition: Add KI followed by the dropwise addition of 2-bromobutane.

-

Note: 2-Bromobutane is secondary and prone to E2 elimination. Slow addition and moderate temperatures minimize alkene byproduct formation.

-

-

Reflux: Heat the mixture to 60–70°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel chromatography.

Synthetic Workflow Diagram

Figure 1: Optimized Williamson Ether Synthesis pathway for this compound.

Reactivity & Pharmacophore Potential

Chemical Reactivity Profile

-

Oxidation: The aldehyde is readily oxidized to 3-sec-butoxybenzoic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).

-

Reductive Amination: Condensation with primary amines yields Schiff bases, which can be reduced (NaBH₄) to secondary amines—a common scaffold in CNS-active drugs.

-

C-H Activation: The formyl group directs meta-substitution, but the strong activating nature of the alkoxy group dominates. Bromination will likely occur at the 6-position (ortho to alkoxy, para to aldehyde) or 4-position .

Metabolic Stability (Theoretical)

The sec-butyl group offers a distinct advantage over n-butyl analogs.

-

Mechanism: O-dealkylation by CYP450 enzymes typically requires hydroxylation at the

-carbon. -

Steric Shielding: The methyl branch at the

-position of the sec-butyl group sterically hinders the approach of the heme-iron center of CYP450, potentially extending the half-life (

Metabolic Pathway Diagram

Figure 2: Predicted metabolic fate showing resistance to O-dealkylation due to steric hindrance.

Analytical Signatures (Predicted)

To validate synthesis, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃):

-

~9.95 ppm (s, 1H): Aldehyde proton (-CH O).

-

~7.2–7.5 ppm (m, 4H): Aromatic protons. Look for a complex splitting pattern due to meta-substitution (1 singlet-like, 2 doublets, 1 triplet-like).

-

~4.35 ppm (m, 1H): Methine proton of sec-butyl (-OCH (CH₃)-).

-

~1.70 ppm (m, 2H): Methylene protons (-CH ₂-CH₃).

-

~1.35 ppm (d, 3H): Methyl doublet (-CH(CH ₃)-).

-

~0.98 ppm (t, 3H): Terminal methyl triplet (-CH₂-CH ₃).

IR Spectroscopy:

-

1690–1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

2720 & 2820 cm⁻¹: C-H Fermi doublet (Aldehyde).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15712224, 3-Tert-butoxybenzaldehyde (Analog Reference). Retrieved from [Link]

-

Govindarajan, S., & Nagabalasubramanian, P.B. (2015).[3] Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Williamson ether synthesis of 3-Sec-butoxybenzaldehyde

Application Note: High-Yield Synthesis of 3-Sec-butoxybenzaldehyde via Optimized Williamson Etherification

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: N/A for specific isomer, generic ether synthesis applied). The synthesis utilizes a Williamson Etherification strategy, specifically optimized to address the kinetic challenges associated with secondary alkyl halides .

While primary alkyl halides undergo rapid

Mechanistic Insight & Strategy

The "Secondary Halide" Challenge

The core challenge in synthesizing this compound is the electrophile: 2-Bromobutane .

- Pathway (Desired): The phenoxide ion attacks the secondary carbon, displacing bromide. This is sterically hindered.[1][2][3]

-

E2 Pathway (Undesired): The base abstracts a

-proton from 2-bromobutane, generating butene isomers (1-butene, 2-butene) and wasting the alkylating agent.

The Solution: The "Soft" Base Approach

To mitigate elimination, we avoid strong, bulky alkoxide bases (e.g., NaOEt, t-BuOK). Instead, we employ Potassium Carbonate (

-

: A weaker base that sufficiently deprotonates the phenol (

-

DMF: A polar aprotic solvent that solvates the potassium cation (

), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the -

KI (Finkelstein Catalyst): Catalytic Potassium Iodide converts the alkyl bromide to a more reactive alkyl iodide in situ, further favoring substitution.

Reaction Mechanism Diagram

Caption: Mechanism highlighting the catalytic activation of the alkyl halide and the competition between SN2 (Major) and E2 (Minor) pathways.

Materials & Reagents

Stoichiometry Note: We use a 1.5 equivalent excess of 2-bromobutane to account for the inevitable loss due to volatility and minor elimination side reactions.

| Reagent | MW ( g/mol ) | Equivalents | Role | Physical Property |

| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | Substrate | Solid, mp 100-103°C |

| 2-Bromobutane | 137.02 | 1.5 | Electrophile | Liquid, bp 91°C, d=1.26 |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | White Granular Solid |

| Potassium Iodide (KI) | 166.00 | 0.1 (10 mol%) | Catalyst | White Crystal |

| DMF (Anhydrous) | 73.09 | Solvent | Solvent | bp 153°C |

| Ethyl Acetate / Hexanes | - | Workup | Extraction | - |

| 1M NaOH | - | Wash | Purification | Removes unreacted phenol |

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.[4]

-

Charging: Add 3-Hydroxybenzaldehyde (10.0 mmol, 1.22 g) and Potassium Carbonate (20.0 mmol, 2.76 g) to the flask.

-

Solvation: Add anhydrous DMF (20 mL).

-

Note: DMF volume should be approx. 2 mL per mmol of substrate to ensure efficient stirring of the slurry.

-

-

Activation: Stir the mixture at room temperature for 15 minutes. The mixture will turn yellow/orange as the phenoxide anion forms.

-

Addition: Add Potassium Iodide (1.0 mmol, 0.166 g) followed by 2-Bromobutane (15.0 mmol, 2.05 g, ~1.63 mL) via syringe.

Phase 2: Reaction & Monitoring

-

Heating: Heat the reaction mixture to 70°C in an oil bath.

-

Critical: Do not exceed 80°C. Higher temperatures drastically increase the rate of E2 elimination and volatilize the 2-bromobutane.

-

-

Monitoring (TLC): Monitor by Thin Layer Chromatography (TLC) every 2 hours.

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm). The aldehyde group is UV active.

-

Endpoint: Disappearance of the lower-running spot (Phenol) and appearance of a higher-running spot (Ether).

-

Duration: Typically 4–8 hours.

-

Phase 3: Workup (The "Base Wash" Technique)

This step is the primary purification method. It leverages the acidity of the unreacted phenol to remove it chemically.

-

Quenching: Cool the mixture to room temperature. Pour into 100 mL of Ice Water .

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). Combine the organic layers.[5] -

The Critical Wash:

-

Wash 1: Wash organic layer with 1M NaOH (20 mL). This converts unreacted 3-hydroxybenzaldehyde into water-soluble sodium phenoxide.

-

Wash 2: Wash with Water (20 mL).

-

Wash 3: Wash with Saturated Brine (20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator).

Phase 4: Purification & Analysis

-

Purification: The crude oil is usually >90% pure. If higher purity is required, perform Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 5%

10% Ethyl Acetate in Hexanes.

-

-

Yield Expectation: 85–92% (Pale yellow oil).

Workflow Visualization

Caption: Step-by-step workflow emphasizing the critical NaOH wash for removing unreacted starting material.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Yield (<50%) | High elimination (E2) rate. | Lower temperature to 60°C; Ensure reagents are anhydrous; Increase alkyl halide equivalents to 2.0. |

| Starting Material Persists | Incomplete reaction. | Add 0.5 eq more |

| Product is Dark/Brown | Oxidation of aldehyde. | Perform reaction under Nitrogen/Argon atmosphere. |

| Emulsion during Workup | DMF presence in organic layer. | Wash organic layer thoroughly with water ( |

Safety & Handling (SDS Summary)

-

3-Hydroxybenzaldehyde: Irritant to eyes and skin.[6] Avoid inhalation of dust.

-

2-Bromobutane: Highly Flammable (Flash point 21°C). Volatile. Use in a fume hood.[7]

-

DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves if possible, or double-glove with nitrile.

-

Potassium Carbonate: Irritant dust.

References

-

Williamson Ether Synthesis Mechanism & Side Reactions

-

General Protocol for Phenol Alkylation

-

Physical Properties of 3-Hydroxybenzaldehyde

-

Phenol Separation Techniques

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 4. JP2586950B2 - Process for producing p- or m-tert-butoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 100-83-4: 3-Hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. EP0351336B1 - Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation - Google Patents [patents.google.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. US2807654A - Process for extraction of phenol from aqueous mixtures - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. scribd.com [scribd.com]

- 15. US3155734A - Process for separation of phenols from aqueous mixtures containing them - Google Patents [patents.google.com]

Application Note: Elucidating the Fragmentation Pattern of 3-Sec-butoxybenzaldehyde by Gas Chromatography-Mass Spectrometry

Abstract

This technical guide provides a detailed protocol and theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-sec-butoxybenzaldehyde. Designed for researchers in drug development, analytical chemistry, and materials science, this document outlines a comprehensive methodology for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it offers an in-depth, mechanistically-driven interpretation of the expected fragmentation pathways, enabling unambiguous identification and structural elucidation of this and structurally related aromatic compounds.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde with a sec-butoxy substituent at the meta position. Its molecular structure, combining an aldehyde, an ether linkage, and an aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry, particularly when coupled with gas chromatography, stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds.[2] This application note serves as a practical guide to understanding the mass spectrometric behavior of this compound, providing both a robust analytical protocol and a foundational understanding of its fragmentation chemistry.

Theoretical Background: Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This process provides a unique "fingerprint" for a given compound, which is invaluable for structural elucidation. The fragmentation of this compound is governed by the interplay of its constituent functional groups: the aromatic ring, the aldehyde moiety, and the sec-butoxy group.

The stability of the resulting carbocations is a primary driving force for the fragmentation pathways observed. Aromatic systems, such as the benzene ring in this compound, can stabilize a positive charge through resonance, leading to prominent aromatic fragment ions. Aldehydes typically undergo characteristic cleavages, including the loss of a hydrogen atom or the entire formyl group. Ethers, on the other hand, are prone to α-cleavage, where the bond adjacent to the oxygen atom is broken.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a step-by-step methodology for the analysis of this compound using a standard GC-MS system.

Sample Preparation

Given that this compound is a liquid at room temperature, sample preparation is straightforward.

-

Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for calibration and quantification purposes.

-

-

Sample Dilution: For unknown samples, dilute an appropriate amount in the chosen solvent to fall within the calibration range.

-

Vial Transfer: Transfer the prepared solutions to 2 mL autosampler vials with PTFE-lined septa.

Instrumentation and Analytical Conditions

The following parameters are recommended for a standard gas chromatograph coupled to a mass spectrometer.

| GC Parameter | Setting |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Parameter | Setting |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/second |

| Transfer Line Temp. | 280 °C |

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) is anticipated to proceed through several key pathways, driven by the stability of the resulting ions.

Figure 1: Predicted major fragmentation pathways of this compound.

The Molecular Ion and Initial Fragmentations

-

Molecular Ion ([M]⁺˙) at m/z 178: The molecular ion, corresponding to the intact molecule with one electron removed, is expected to be observed. Aromatic compounds typically show a relatively stable molecular ion.[4]

-

[M-1]⁺ at m/z 177: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for benzaldehydes, leading to the formation of a stable acylium ion.[3][5]

-

α-Cleavage of the sec-butoxy group: The bond between the oxygen and the sec-butyl group can cleave, with the charge remaining on the aromatic portion.

-

Loss of an ethyl radical (-C₂H₅˙) at m/z 149: Cleavage of the C-C bond alpha to the oxygen within the sec-butyl group.

-

Loss of a propyl radical (-C₃H₇˙) at m/z 135: Another possible alpha-cleavage pathway.

-

-

Benzylic/Ether Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can result in the loss of the entire sec-butoxy radical.

-

[M-C₄H₉O]⁺ at m/z 121: This would lead to a fragment corresponding to the benzaldehyde cation. However, a more likely fragmentation is the loss of the sec-butyl radical.

-

[M-C₄H₉]⁺ at m/z 121: The loss of the sec-butyl radical (C₄H₉˙) to form a phenoxy-aldehyde cation. This fragment is expected to be prominent due to the stability of the resulting ion.

-

Secondary Fragmentations and Rearrangements

-

Formation of the sec-butyl cation at m/z 57: The C-O bond of the ether can cleave, with the charge being retained on the alkyl fragment, forming the stable secondary carbocation [C₄H₉]⁺.

-

McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen atom from the sec-butyl chain to the carbonyl oxygen, followed by cleavage, could lead to the loss of butene (C₄H₈) and the formation of a radical cation of 3-hydroxybenzaldehyde at m/z 122.

-

Further Fragmentation of the Aromatic Ions:

-

The ion at m/z 121 can subsequently lose carbon monoxide (CO) to form an ion at m/z 93 .

-